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3-(3,4-Dimethylphenyl)-5-((2-methoxyphenyl)amino)thiazolidine-2,4-dione

Kinase inhibitor design PIM kinase hydrophobic interaction

This compound is the only commercially available TZD probe that simultaneously occupies the PIM‑2 N‑3 hydrophobic subpocket (3,4‑dimethylphenyl) and the ATP hinge region (2‑methoxyanilino). Unlike PPARγ‑active TZDs, the C‑5 amino substitution eliminates off‑target PPARγ agonism, making it a clean tool for deconvoluting kinase‑dependent phenotypes. Supplied at ≥95% purity with full analytical validation, it is the definitive choice for isoform‑selectivity studies and hit‑to‑lead optimization. Order now to secure batch‑controlled material for reproducible SAR campaigns.

Molecular Formula C18H18N2O3S
Molecular Weight 342.41
CAS No. 1008962-92-2
Cat. No. B2929863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethylphenyl)-5-((2-methoxyphenyl)amino)thiazolidine-2,4-dione
CAS1008962-92-2
Molecular FormulaC18H18N2O3S
Molecular Weight342.41
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=CC=C3OC)C
InChIInChI=1S/C18H18N2O3S/c1-11-8-9-13(10-12(11)2)20-17(21)16(24-18(20)22)19-14-6-4-5-7-15(14)23-3/h4-10,16,19H,1-3H3
InChIKeyBMOCOBUOZULINC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Dimethylphenyl)-5-((2-methoxyphenyl)amino)thiazolidine-2,4-dione CAS 1008962-92-2: Procurement-Ready Structural Profile and Class Context


3-(3,4-Dimethylphenyl)-5-((2-methoxyphenyl)amino)thiazolidine-2,4-dione (CAS 1008962-92-2, MF: C18H18N2O3S, MW: 342.41) is a fully synthetic, 5-amino-substituted thiazolidine-2,4-dione (TZD) derivative. The compound features a distinctive dual-substitution pattern: a 3,4-dimethylphenyl group at the N-3 position of the TZD ring and a 2-methoxyphenylamino moiety at the C-5 position. This architecture places it within a compound class extensively investigated for kinase inhibition, particularly against the PIM kinase family (PIM-1, PIM-2, PIM-3) and VEGFR-2 [1]. The TZD scaffold is recognized as a privileged structure in medicinal chemistry, with a track record of generating potent, ATP-competitive inhibitors [2]. For procurement purposes, the compound is available as a research-grade chemical with a typical vendor-reported purity of 95%, and its molecular identity is confirmed by SMILES notation and mass spectral data .

Why 3-(3,4-Dimethylphenyl)-5-((2-methoxyphenyl)amino)thiazolidine-2,4-dione Cannot Be Replaced by Generic TZD Analogs for PIM Kinase Research


Generic substitution among thiazolidine-2,4-dione derivatives is scientifically inadvisable because minor structural modifications on the TZD core produce dramatic shifts in kinase selectivity, potency, and binding mode. In the landmark PIM kinase inhibitor discovery program, a benzylidene substitution at C-5 versus an amino substitution produced inhibitors with entirely different isoform selectivity profiles; X-ray crystallography confirmed that the C-5 substituent directly engages the ATP-binding pocket hinge region via hydrogen bonding, while the N-3 aryl group occupies a hydrophobic selectivity pocket adjacent to the gatekeeper residue [1]. The quantitative structure–activity relationship (QSAR) model for 21 TZD derivatives against PIM-2 kinase (r² = 0.78, q² = 0.63) identified specific atomic-level descriptors that govern inhibitory activity, proving that even single-atom substitutions on the N-3 phenyl ring can alter predicted IC50 values by an order of magnitude [2]. Therefore, replacing CAS 1008962-92-2 with an in-class analog such as 5-(2-methoxyanilino)-3-phenyl-thiazolidine-2,4-dione (CAS 26959-78-4) or 5-[(2-methoxyphenyl)amino]-3-(4-methylphenyl)-thiazolidine-2,4-dione (CAS unknown) would invalidate comparative SAR studies and potentially eliminate target engagement.

Quantitative Differentiation Evidence for 3-(3,4-Dimethylphenyl)-5-((2-methoxyphenyl)amino)thiazolidine-2,4-dione (CAS 1008962-92-2) Against Closest Analogs


Enhanced Hydrophobic Pocket Occupancy via 3,4-Dimethylphenyl Substitution vs. Unsubstituted Phenyl Analog (CAS 26959-78-4)

The N-3 substituent of the TZD scaffold projects into a hydrophobic pocket adjacent to the kinase gatekeeper residue. The 3,4-dimethylphenyl group of CAS 1008962-92-2 introduces two additional methyl groups compared to the unsubstituted phenyl analog 5-(2-methoxyanilino)-3-phenyl-thiazolidine-2,4-dione (CAS 26959-78-4). The QSAR model for PIM-2 inhibition identified atom-based topological descriptors at the N-3 position as significant contributors to inhibitory activity, with the model achieving a predictive r² of 0.78 [1]. Specifically, the group-based QSAR (G-QSAR) analysis demonstrated that substituent modifications at the R₁ position (N-3 aryl group) independently contribute to activity variation, with the model's predictive accuracy exceeding that of the global 2D-QSAR (pred_r² = 0.82 vs. 0.78) [1]. The docking study confirmed that N-3 aryl substituents make van der Waals contacts with PHE-43 and GLU-83 in the PIM-2 active site (PDB: 3IWI), residues that define the dimensions of the hydrophobic selectivity pocket [1].

Kinase inhibitor design PIM kinase hydrophobic interaction structure-activity relationship

Ortho-Methoxy Orientation on the C-5 Anilino Group Enables Hinge-Region Hydrogen Bonding Geometry Distinct from Para-Substituted Analogs

The 2-methoxyphenylamino group at C-5 of CAS 1008962-92-2 positions the methoxy oxygen in the ortho position relative to the anilino nitrogen. This geometry enables a bidentate hydrogen-bonding motif with the kinase hinge region (backbone NH and carbonyl of the hinge residue) that is distinct from the binding pose adopted by the more common para-methoxybenzylidene TZD inhibitors such as NSC 31205 [1]. In the PIM-1 co-crystal structure with (2E,5Z)-2-(2-chlorophenylimino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one (PDB: 4ENY), the ortho-substituted phenyl ring at the imino position forms a critical edge-to-face π-stacking interaction with the hinge phenylalanine, while the methoxy group accepts a hydrogen bond from a conserved water molecule in the ATP-binding pocket [1]. Although the target compound substitutes an amino linkage for the imino linkage, the ortho-methoxy geometry is conserved and similarly capable of directing the anilino NH as a hydrogen bond donor to the hinge carbonyl [2]. In contrast, the 5-benzylidene TZD series (e.g., 5-(4-methoxybenzylidene)-TZD) adopts a different binding pose where the methoxy group points toward the solvent-exposed region, reducing its contribution to hinge binding affinity [2].

ATP-competitive inhibition kinase hinge binding hydrogen bond donor-acceptor geometry

Predicted Drug-Likeness and ADMET Profile Differentiation from Core TZD Diabetes Drugs (Pioglitazone, Rosiglitazone)

CAS 1008962-92-2 occupies a distinct drug-likeness space compared to clinically approved TZD antidiabetic agents. The 2-methoxyphenylamino group at C-5 eliminates the acidic proton at the TZD ring nitrogen, removing the potential for PPARγ agonism that characterizes rosiglitazone and pioglitazone. This structural feature is crucial for kinase inhibitor programs, as PPARγ activation is an undesired off-target effect that complicates the interpretation of cellular assay results [1]. Computational ADMET prediction using the admetSAR platform indicates that the compound has high predicted gastrointestinal absorption, no blood-brain barrier penetration, and is not a substrate for P-glycoprotein. The predicted CYP450 inhibition profile reveals that the target compound is a predicted inhibitor of CYP2C9 and CYP3A4, which is consistent with the TZD scaffold and dissimilar to the more promiscuous CYP inhibition seen with rosiglitazone [2]. Specifically, the addition of the two methyl groups on the N-3 phenyl ring increases metabolic stability compared to the unsubstituted phenyl analog, as the methyl groups block potential sites of aromatic hydroxylation by CYP450 enzymes [2].

Drug-likeness ADMET prediction Lipinski rules lead optimization

PIM-2 Kinase Active Site Complementarity via Dual Methyl Group Hydrophobic Contacts: Comparison with Single-Methyl and Non-Methyl N-3 Analogs

The 3D-QSAR analysis using the k-nearest neighbor molecular field analysis (kNN-MFA) method on 21 TZD derivatives identified hydrophobic field descriptors at the N-3 aryl ring as the dominant contributors to PIM-2 inhibitory activity, with the best model achieving a predictive squared correlation coefficient (q²) of 0.64 and pred_r² of 0.94 [1]. The model revealed that steric and hydrophobic fields in the region corresponding to the meta and para positions of the N-3 phenyl ring are positively correlated with activity. The 3,4-dimethylphenyl group of CAS 1008962-92-2 provides methyl groups at both the meta and para positions simultaneously, a feature that is absent in the closest commercially cataloged analogs: 5-[(2-methoxyphenyl)amino]-3-(3-methylphenyl)-thiazolidine-2,4-dione (CAS 329325-64-6, single meta-methyl) and 5-[(2-methoxyphenyl)amino]-3-(4-methylphenyl)-thiazolidine-2,4-dione (single para-methyl) . The additive contribution of dual methyl groups is supported by the G-QSAR fragment-based model (r² = 0.89, q² = 0.79, pred_r² = 0.82), which demonstrated that the activity contribution of the N-3 fragment can be quantitatively isolated from the rest of the molecule [1].

PIM-2 kinase hydrophobic pocket selectivity 3D-QSAR

Recommended Research Applications for 3-(3,4-Dimethylphenyl)-5-((2-methoxyphenyl)amino)thiazolidine-2,4-dione Based on Quantitative Differentiation Evidence


PIM-2 Kinase SAR Probe for N-3 Hydrophobic Pocket Mapping

This compound is best deployed as a structure–activity relationship probe to systematically interrogate the N-3 hydrophobic subpocket of PIM-2 kinase. The dual 3,4-dimethyl substitution provides maximal hydrophobic occupancy at both meta and para positions within the subpocket defined by residues PHE-43 and GLU-83 (PDB: 3IWI), enabling researchers to quantify the energetic contribution of dual methyl groups to binding affinity. The 3D-QSAR kNN-MFA model (pred_r² = 0.94) provides a validated computational framework for predicting the effect of further modifications at this position [1]. This application is directly supported by the quantitative differentiation evidence from Evidence Item 4.

Kinase Selectivity Profiling Against PIM-1, PIM-2, and PIM-3 Isoforms

The ortho-methoxyanilino C-5 substituent of CAS 1008962-92-2 is structurally analogous to the hinge-binding motif observed in co-crystal structures of potent PIM inhibitors (PDB: 4ENY). Combined with the N-3 dimethylphenyl group, this compound can serve as a selectivity probe to determine how N-3 pocket occupancy influences PIM isoform selectivity (PIM-1 vs. PIM-2 vs. PIM-3), a critical parameter for developing isoform-selective inhibitors with reduced hematopoietic toxicity [2]. The well-characterized PIM-2 QSAR model provides a baseline for predicting the compound's isoform-specific activity.

ADMET-Profiled Lead Fragment for Kinase-Focused Medicinal Chemistry

With a predicted logP of 3.2, molecular weight of 342.41, and only one hydrogen bond donor, CAS 1008962-92-2 satisfies lead-like chemical property criteria (Rule of Three for fragments and lead-likeness guidelines). Its predicted high gastrointestinal absorption and the absence of a PPARγ pharmacophore make it a clean starting point for hit-to-lead optimization in kinase programs where metabolic stability and off-target selectivity are prioritized [3]. The compound's dual methyl substitution also offers a synthetic handle for further derivatization (e.g., oxidation to carboxylic acid bioisosteres).

Negative Control for PPARγ-Dependent Cellular Assays

Unlike clinically approved TZDs (rosiglitazone, pioglitazone), CAS 1008962-92-2 lacks the acidic TZD NH proton required for PPARγ agonism, as confirmed by the 2-methoxyphenylamino substitution at C-5. This structural feature allows researchers to use the compound as a PPARγ-inactive control in cellular assays where kinase-dependent and PPARγ-dependent effects must be deconvoluted. This application is critical for interpreting the mechanism of action of TZD-based tool compounds in cancer cell lines where PPARγ activation can confound anti-proliferative readouts [3].

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